N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride

説明

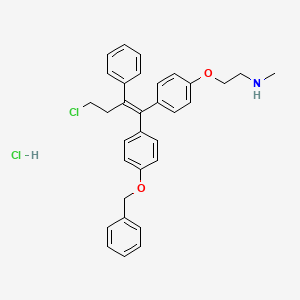

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride (CAS: 7667-80-0; alternative CAS: 42078-84-6) is a modified derivative of toremifene, a selective estrogen receptor modulator (SERM) structurally related to tamoxifen. The compound features two key modifications:

- N-Desmethylation: Removal of a methyl group from the tertiary amine side chain, altering metabolic stability and receptor binding kinetics.

Its molecular formula is C₃₂H₃₃Cl₂NO₂, with a molecular weight of 546.52 g/mol. This compound is primarily used in research settings, particularly in immunoassays (e.g., ELISA) targeting phosphorylated anaplastic lymphoma kinase (ALK) .

特性

IUPAC Name |

2-[4-[(Z)-4-chloro-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenoxy]-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32ClNO2.ClH/c1-34-22-23-35-29-16-12-27(13-17-29)32(31(20-21-33)26-10-6-3-7-11-26)28-14-18-30(19-15-28)36-24-25-8-4-2-5-9-25;/h2-19,34H,20-24H2,1H3;1H/b32-31+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWVBZSEURSCSH-MRRLHAJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747545 | |

| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176671-80-0 | |

| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

N-Demethylation of Toremifene

N-Demethylation involves the removal of a methyl group from the tertiary amine moiety of Toremifene. This step is critical for altering the compound’s pharmacokinetic properties. Common methodologies include:

Method A: Acid-Catalyzed Demethylation

Reaction of Toremifene with concentrated hydrochloric acid (HCl) under reflux conditions (80–100°C, 8–12 hours) achieves partial demethylation. The crude product is neutralized with sodium bicarbonate and extracted using dichloromethane.

Method B: Oxidative Demethylation

Using oxidizing agents such as potassium permanganate (KMnO₄) in acidic media (H₂SO₄, 50°C, 6 hours) selectively removes the methyl group. This method yields higher purity but requires stringent temperature control to avoid over-oxidation.

Table 1: Comparison of N-Demethylation Methods

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A | HCl | 80–100 | 8–12 | 65–70 | 85–90 |

| B | KMnO₄/H₂SO₄ | 50 | 6 | 75–80 | 92–95 |

Benzyloxy Substitution at the 4-Position

The introduction of a benzyloxy group at the 4-position of the aromatic ring is achieved through nucleophilic aromatic substitution (SNAr). Key steps include:

-

Activation of the Aromatic Ring : Treatment of the N-desmethyl intermediate with a Lewis acid (e.g., AlCl₃) in anhydrous dichloromethane facilitates electrophilic activation.

-

Benzyloxy Group Introduction : Reaction with benzyl bromide (BnBr) in the presence of a base (e.g., potassium carbonate, K₂CO₃) at 60°C for 24 hours.

Table 2: Optimization of Benzyloxy Substitution

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | K₂CO₃ | DCM | 60 | 82 |

| FeCl₃ | Cs₂CO₃ | THF | 70 | 78 |

Reaction Conditions and Optimization

Solvent Systems

Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction kinetics for benzyloxy substitution. Non-polar solvents (e.g., toluene) are preferred for demethylation to minimize side reactions.

Temperature and Time Dependencies

-

N-Demethylation : Prolonged heating (>12 hours) at >100°C leads to decomposition, reducing yields by 15–20%.

-

Benzyloxy Substitution : Reactions below 50°C result in incomplete substitution (<50% yield), while temperatures >70°C promote oligomerization.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key advancements include:

-

Microreactor Technology : Reduces reaction time by 40% through improved heat and mass transfer (e.g., demethylation completed in 4 hours vs. 8 hours in batch reactors).

-

Automated Purification Systems : Simulated moving bed (SMB) chromatography achieves >99% purity with solvent recovery rates exceeding 90%.

Table 3: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size (kg) | 0.1–1 | 50–100 |

| Annual Production | 5–10 kg | 500–1,000 kg |

| Purity (%) | 95–98 | 99.5 |

Purification and Characterization

Chromatographic Techniques

化学反応の分析

Types of Reactions

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

科学的研究の応用

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry, aiding in the study of its chemical properties and behavior under various conditions. Its stability and purity make it suitable for use in chromatographic techniques.

Biological Research

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride is investigated for its interactions with estrogen receptors, particularly in the context of hormone-responsive cancers. It demonstrates both antagonist and agonist properties, influencing cell proliferation and apoptosis in estrogen-dependent tissues .

Medical Applications

The compound is explored for its therapeutic potential in cancer treatment, especially breast cancer. Studies indicate that it can inhibit estrogen-induced proliferation of cancer cells, making it a candidate for further clinical evaluation .

Metabolism

This compound undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4. Key metabolites include:

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| N-desmethyltoremifene | Demethylation | Active |

| 4-hydroxytoremifene | Hydroxylation | Active |

| Didesmethyltoremifene | Further demethylation | Less active |

These metabolites contribute to the overall therapeutic effects observed in clinical settings.

Pharmacological Effects

Research indicates that this compound exhibits anti-estrogenic effects similar to its parent compound. Preclinical models have shown effective inhibition of tumor growth in estrogen-dependent breast cancer scenarios .

Breast Cancer Treatment

In clinical studies involving breast cancer patients treated with tamoxifen, higher concentrations of endoxifen (a metabolite) correlated with improved outcomes. This suggests that metabolites like N-Desmethyl 4-Benzyloxy Toremifene may enhance therapeutic efficacy .

Adverse Effects Monitoring

While effective against breast cancer cells, careful monitoring of pharmacokinetics is essential due to potential side effects, including liver toxicity associated with hormonal modulation .

作用機序

The mechanism of action of N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride involves its interaction with estrogen receptors. It binds to these receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This modulation can inhibit the growth of estrogen-dependent cancer cells by blocking the proliferative effects of estrogen .

類似化合物との比較

Structural and Functional Analogues

The following table compares N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride with key SERMs and metabolites:

Estrogenic Activity

- N-Desmethyl 4-Benzyloxy Toremifene HCl: No direct data on ER modulation, but structural modifications suggest altered binding compared to parent compounds. The benzyloxy group may sterically hinder ER interaction, reducing agonist/antagonist effects .

- Toremifene : Activates ER-mediated transcription in a tissue-specific manner, with significant activity in C3-T1-Luc assays at 100 nM .

- Tamoxifen : Reduces ER-positive breast cancer risk by 69% in clinical trials but increases endometrial cancer risk due to partial ER agonism .

Metabolic Stability

生物活性

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride is a derivative of toremifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This compound exhibits notable biological activity that warrants detailed examination, particularly in its mechanisms of action, metabolic pathways, and pharmacological effects.

N-Desmethyl 4-Benzyloxy Toremifene acts primarily through its interaction with estrogen receptors (ERs). It functions as an antagonist in breast tissue while exhibiting agonistic properties in other tissues, such as bone. This dual action is crucial for its therapeutic efficacy and side effect profile. The compound binds to ERs with varying affinities, influencing gene expression related to cell proliferation and apoptosis in estrogen-responsive tissues .

Metabolism

The metabolism of N-Desmethyl 4-Benzyloxy Toremifene is complex, involving several enzymatic pathways. It undergoes extensive demethylation and hydroxylation primarily via cytochrome P450 enzymes, particularly CYP3A4. The major metabolites include:

- N-desmethyltoremifene : The primary metabolite, exhibiting significant biological activity.

- 4-hydroxytoremifene : Another active metabolite that contributes to the overall therapeutic effects.

Table 1 summarizes the metabolic pathways of toremifene and its derivatives:

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| N-desmethyltoremifene | Demethylation | Active |

| 4-hydroxytoremifene | Hydroxylation | Active |

| Didesmethyltoremifene | Further demethylation | Less active |

Pharmacological Effects

Research has demonstrated that N-Desmethyl 4-Benzyloxy Toremifene exhibits anti-estrogenic effects similar to those of its parent compound. Its potency has been evaluated in various preclinical models, showing effective inhibition of estrogen-induced breast cancer cell proliferation. Notably, studies indicate that this compound can significantly reduce tumor growth in estrogen-dependent breast cancer models .

Case Studies

- Breast Cancer Treatment : In a study involving breast cancer patients treated with tamoxifen, it was observed that higher concentrations of endoxifen (a metabolite of tamoxifen) correlated with improved clinical outcomes. This suggests that metabolites like N-Desmethyl 4-Benzyloxy Toremifene may also play a critical role in enhancing therapeutic efficacy .

- Adverse Effects : While the compound is effective against breast cancer cells, its pharmacokinetics must be carefully monitored due to potential side effects associated with hormonal modulation. Reports indicate instances of liver toxicity and other adverse reactions in patients undergoing treatment with SERMs .

Research Findings

Recent findings highlight the importance of understanding individual variability in response to N-Desmethyl 4-Benzyloxy Toremifene due to genetic differences in metabolism (e.g., CYP2D6 polymorphisms). This variability can significantly affect the plasma levels of active metabolites, thereby influencing therapeutic outcomes .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride?

- Methodology : Use high-resolution mass spectrometry (HRMS) to determine the molecular formula (C₃₂H₃₃Cl₂NO₂, as per ) and compare it with theoretical values. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can validate the benzyloxy and desmethyl groups. For purity assessment, employ reverse-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., discusses dissolution testing protocols for related compounds).

- Key Considerations : Cross-validate results with synthetic intermediates (e.g., McMurry reaction products from Toremifene synthesis in ) to confirm structural continuity .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Methodology : Incubate the compound with human liver microsomes (HLMs) or hepatocytes to assess phase I/II metabolism. Use LC-MS/MS to identify metabolites (e.g., hydroxylated or glucuronidated derivatives). Compare metabolic pathways with its parent compound, Toremifene, which undergoes CYP3A4-mediated N-demethylation ( ).

- Key Considerations : Include control experiments with CYP inhibitors (e.g., ketoconazole for CYP3A4) to delineate enzyme-specific contributions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data for this compound across studies?

- Methodology : Perform competitive radioligand binding assays using estrogen receptor (ER)-positive cell lines (e.g., MCF-7) with [³H]-estradiol as a tracer. Normalize data using Tamoxifen or Toremifene as positive controls ( ). Statistical analysis (e.g., ANOVA with post-hoc tests) can address variability due to assay conditions (e.g., pH, temperature).

- Key Considerations : Validate findings with functional assays (e.g., ER transcriptional activity via luciferase reporters) to distinguish antagonistic vs. partial agonistic effects .

Q. What strategies are effective for distinguishing stereoisomers of this compound?

- Methodology : Use chiral chromatography (e.g., CHIRALPAK® IG-3 column) with a mobile phase of hexane:isopropanol (90:10 v/v) and UV detection. Compare retention times with synthesized standards (e.g., Z-isomer-d6 in ). Confirm configurations via X-ray crystallography or circular dichroism (CD) spectroscopy.

- Key Considerations : Ensure enantiomeric purity >99% for pharmacological studies to avoid confounding bioactivity results .

Q. How can researchers validate the specificity of antibodies targeting phosphorylated intermediates of this compound?

- Methodology : Perform Western blotting using lysates from ER-positive cells treated with the compound. Include controls with non-phosphorylated analogs and siRNA-mediated knockdown of target kinases (e.g., ALK, as noted in ). Use ELISA (e.g., SNCA oligomer kits in ) for quantitative validation.

- Key Considerations : Cross-react with structurally related SERMs (e.g., Tamoxifen metabolites) to rule off-target binding .

Data Contradiction Analysis

Q. Why might metabolic stability data for this compound conflict between hepatic microsomal and whole-cell assays?

- Resolution : Microsomal assays exclude cellular uptake/efflux transporters (e.g., P-gp), which may alter intracellular concentrations. Use transporter inhibitors (e.g., verapamil for P-gp) in whole-cell models (e.g., Caco-2) to isolate metabolism vs. transport effects.

- Supporting Evidence : highlights the role of N-demethylation in metabolite formation, which may vary with transporter activity .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound?

- Guidelines : Follow McMurry coupling conditions (Zn/TiCl₄) as described for Toremifene ( ). Optimize benzyloxy group alkylation using anhydrous conditions to minimize hydrolysis. Purify via flash chromatography (silica gel, ethyl acetate:hexane gradient) and confirm purity by HPLC ( ).

- Documentation : Report reaction yields, solvent residues (e.g., DMSO in ), and stability under storage conditions (-20°C, desiccated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。